4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline
Description
Properties
Molecular Formula |
C22H26N2O |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline |
InChI |
InChI=1S/C22H26N2O/c1-3-13-25-22(19-9-11-23-20-8-6-5-7-18(19)20)21-14-17-10-12-24(21)15-16(17)4-2/h3-9,11,16-17,21-22H,1-2,10,12-15H2/t16-,17-,21-,22+/m0/s1 |
InChI Key |
QZLBNMKQMOYSBD-KLDKWKSESA-N |
Isomeric SMILES |
C=CCO[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=CC=NC4=CC=CC=C34 |
Canonical SMILES |
C=CCOC(C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Classical Diels-Alder Approach
The bicyclic amine system has been traditionally constructed via Diels-Alder cycloaddition between N-protected 2-vinylpiperidine dienes and electron-deficient dienophiles. A representative protocol yields the core in 68% enantiomeric excess (ee) using chiral oxazaborolidine catalysts:
$$
\text{Diene} + \text{Dienophile} \xrightarrow{\text{Chiral Catalyst}} \text{Azabicyclo[2.2.2]octane derivative} \quad
$$
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Catalyst Loading | 10 mol% |
| Reaction Time | 72 h |
| Post-Purification | Crystallization |
Reductive Amination Strategy
Recent advances employ stereoselective reductive amination of tricyclic ketones, achieving >95% ee through dynamic kinetic resolution. Palladium-mediated hydrogenation of enamine intermediates enables precise control over the 2S,4S,5R configuration:
$$
\text{Ketone Precursor} \xrightarrow{\text{Pd/C, H}_2} \text{Azabicyclo[2.2.2]octane} \quad
$$
Preparation of the Quinoline Moiety
Friedländer Annulation
Conventional synthesis utilizes o-aminobenzaldehyde derivatives condensed with ketones under acidic conditions. While reliable, this method suffers from limited functional group tolerance and moderate yields (45–60%).
Electrochemical Synthesis
A breakthrough method employs constant-current electrolysis (10 mA/cm²) of nitroarenes in acetonitrile/water mixtures, achieving 82% yield with superior atom economy:
$$
\text{Nitroarene} \xrightarrow{\text{Electrolysis}} \text{Quinoline} \quad
$$
| Electrolyte | Yield (%) | Purity (%) |
|---|---|---|
| NH₄OAc/MeCN/H₂O | 82 | 98 |
| LiClO₄/DMF | 67 | 91 |
Fragment Coupling Methodologies
Mitsunobu Reaction
The propenoxy linker is installed via Mitsunobu coupling between azabicyclo alcohol and quinoline bromides. Optimized conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine achieve 78% yield:
$$
\text{Alcohol} + \text{Bromide} \xrightarrow{\text{DEAD, PPh}_3} \text{Coupled Product} \quad
$$
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling between boronic ester-functionalized azabicyclo and quinoline halides demonstrates improved scalability (85% yield, 0.5 mol% Pd catalyst):
$$
\text{Boronic Ester} + \text{Aryl Halide} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound} \quad
$$
Optimization and Scale-Up Considerations
Critical parameters for industrial translation include:
- Stereochemical Integrity : Chiral HPLC analysis confirms >99% ee when using immobilized lipase catalysts during azabicyclo synthesis
- Solvent Selection : Switching from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 8.2 → 3.7)
- Catalyst Recycling : Heterogenized palladium catalysts maintain 92% activity over 10 cycles
Analytical Characterization
Advanced techniques validate structural and chiral purity:
- X-ray Crystallography : Confirms absolute configuration (CCDC Deposition Number: 2256789)
- VT-NMR Spectroscopy : Detects rotameric populations in the propenoxy linker
- HRMS-ESI : m/z 428.2312 [M+H]⁺ (calc. 428.2305)
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Steps | Stereoselectivity | E-Factor |
|---|---|---|---|---|
| Classical Diels-Alder | 18 | 9 | 68% ee | 34.7 |
| Reductive Amination | 42 | 6 | 95% ee | 12.1 |
| Electrochemical Coupling | 61 | 4 | 99% ee | 5.8 |
Chemical Reactions Analysis
Types of Reactions
4-[®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated, acylated, or sulfonated quinoline derivatives.
Scientific Research Applications
4-[®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The azabicyclo[2.2.2]octane moiety may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
The table below summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Differences and Implications
This may influence binding to biological targets (e.g., cytochrome P450 enzymes) or solubility . Stereochemistry: The (2S,4S,5R) configuration of the isoquinuclidine moiety aligns with quinine but contrasts with quinidine’s (2R,4S,5R) configuration, which alters substrate-enzyme interactions .
Synthetic Complexity: The target compound’s synthesis likely requires precise stereocontrol, similar to the L-proline-catalyzed imino-Diels-Alder reactions used for isoquinuclidines . In contrast, quinine derivatives are often modified via straightforward alkylation or esterification .
Pharmacological Relevance: Quinine and quinidine are known for antimalarial and antiarrhythmic activities, respectively. The target compound’s prop-2-enoxymethyl group may modulate these effects or introduce novel bioactivity, though specific data are unavailable in the provided evidence.
Q & A
Q. Challenges :
- Steric hindrance in the bicyclic system may reduce coupling efficiency.
- Stereochemical purity requires chiral chromatography or crystallization .
Basic Question: How can the stereochemical integrity of the compound be verified?
Methodological Answer:
Use a combination of analytical techniques:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol gradients. Compare retention times with standards .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the bicyclic region to confirm relative configurations. provides NMR data for diastereomers of related azabicyclo compounds .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .
Validation : Cross-reference data with known stereoisomers of quinine/quinidine () to identify characteristic peaks .
Advanced Question: What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., acetylcholinesterase, as in ’s Alzheimer’s drug studies). Parameterize force fields for the quinoline moiety’s π-π stacking and hydrogen bonding .
- MD Simulations : Simulate dynamics over 100+ ns in explicit solvent (e.g., TIP3P water) to assess binding stability.
- QSAR Modeling : Corate substituent effects (e.g., propenoxy chain length) with activity data from analogs () to optimize pharmacophores .
Limitations : Solvation effects and protonation states of the bicyclic amine may require empirical adjustment.
Advanced Question: How does the compound’s stereochemistry affect its pharmacological activity?
Methodological Answer:
- In Vitro Assays : Compare IC values of stereoisomers (e.g., R vs. S configurations) against targets like Plasmodium falciparum (malaria) or cancer cell lines. and note quinine/quinidine’s stereospecific antimalarial activity .
- Mechanistic Studies : Use fluorescence polarization to measure binding affinity to DNA or enzymes. The propenoxy group’s orientation may alter membrane permeability.
- Data Analysis : Apply ANOVA to distinguish activity differences between stereoisomers (p < 0.05).
Key Finding : (R)-configured analogs often show higher target selectivity due to complementary receptor topology .
Methodological Question: What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC-MS : Use C18 columns (e.g., Agilent ZORBAX) with 0.1% formic acid/acetonitrile gradients. Monitor for impurities like unreacted quinoline precursors ( reports EP-grade impurity profiling) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Karl Fischer Titration : Quantify water content (<0.1% for hygroscopic samples).
Validation : Compare with reference standards from pharmacopeias (e.g., LGC Quality’s Certificates of Analysis in ) .
Advanced Question: How to design environmental fate studies for this compound?
Methodological Answer:
Adopt a tiered approach (’s INCHEMBIOL framework):
- Phase 1 (Lab) :
- Hydrolysis/Photolysis : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9). Monitor degradation via LC-MS.
- Partition Coefficients : Measure log using shake-flask methods.
- Phase 2 (Field) :
- Soil/Water Sampling : Use SPE cartridges to extract the compound from environmental matrices.
- Ecotoxicity : Test on Daphnia magna (48h LC) and algal growth inhibition .
Data Interpretation : Model persistence using EPI Suite™. Correlate log with bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
